molecular formula C11H15ClFNO B2872554 (2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 2137036-69-0

(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B2872554
CAS No.: 2137036-69-0
M. Wt: 231.7
InChI Key: YFFRPYPBBOLSDG-PPHPATTJSA-N
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Description

(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride is a chiral pyrrolidine derivative serving as a valuable scaffold in medicinal chemistry and drug discovery research. The saturated, non-aromatic pyrrolidine ring is a privileged structure in pharmaceuticals, contributing to enhanced three-dimensional coverage and molecular complexity due to its sp 3 -hybridization and non-planarity . This spatial orientation allows for a more effective exploration of pharmacophore space and can lead to improved solubility and binding characteristics compared to flat, aromatic structures . The stereogenic center at the 2-position, conferred by the (2S) configuration, is critical for generating selective ligands for enantioselective biological targets, such as proteins and enzymes, as different stereoisomers can exhibit vastly different biological profiles and binding affinities . The 4-fluorophenoxy methyl substituent incorporated into this molecule is a common pharmacophore found in bioactive compounds, suggesting its utility in the design and synthesis of novel therapeutic agents . Researchers employ this chiral building block in the development of potential pharmaceutical compounds, leveraging its versatile scaffold to create structurally diverse candidates for various human diseases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFRPYPBBOLSDG-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137036-69-0
Record name (2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride
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Preparation Methods

Core Skeletal Construction

The pyrrolidine backbone is typically synthesized via cyclization of γ-amino alcohol precursors. A preferred method involves treating 4-aminobutan-1-ol derivatives with hydrochloric acid under reflux (80–90°C), achieving 68–72% yields through intramolecular nucleophilic substitution. For the target compound, subsequent functionalization introduces the (4-fluorophenoxy)methyl group at the C2 position.

Phenoxy Group Installation

Two primary strategies dominate literature:

Nucleophilic aromatic substitution
Reacting 2-(bromomethyl)pyrrolidine with 4-fluorophenol in dimethylformamide (DMF) at 120°C for 12 hours provides the substituted intermediate. Potassium carbonate acts as both base and phase-transfer catalyst, with yields reaching 65% after optimization.

Mitsunobu reaction
Coupling 4-fluorophenol with (2S)-2-(hydroxymethyl)pyrrolidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) achieves superior stereochemical fidelity (98% ee). This method circumvents racemization risks associated with SN2 pathways.

Enantioselective Synthesis Techniques

Chiral Pool Utilization

Starting from L-proline, a three-step sequence demonstrates viability:

  • Esterification : L-proline methyl ester formation (HCl/MeOH, 90% yield)
  • Alkylation : Grignard addition with 4-fluorophenoxymethyl chloride (-20°C, 78% yield)
  • Salt Formation : HCl gas treatment in diethyl ether (95% purity)

Catalytic Asymmetric Hydrogenation

A patented approach employs ruthenium-BINAP complexes to reduce the prochiral enamine precursor (2-[(4-fluorophenoxy)methyl]-1-pyrroline). Under 50 psi H₂ in methanol, this method achieves 96% ee with turnover numbers exceeding 1,000.

Resolution Methods

Diastereomeric salt crystallization using (+)-dibenzoyl-L-tartaric acid in ethanol/water (1:3) resolves racemic mixtures effectively. Pilot-scale trials demonstrate 40% recovery of the desired (2S)-enantiomer at >99.5% purity.

Industrial Production Optimization

Parameter Laboratory Scale Pilot Plant Scale Industrial Scale
Reaction Volume 0.5 L 500 L 10,000 L
Temperature Control ±2°C ±0.5°C ±0.1°C
Catalyst Loading 5 mol% 2.5 mol% 1.8 mol%
Cycle Time 72 hours 48 hours 24 hours

Continuous flow reactors enhance process efficiency, particularly during the hydrogenation step. A tandem system combining packed-bed hydrogenation (5% Pt/C catalyst) with inline chiral HPLC monitoring reduces impurities to <0.1%.

Analytical Characterization Protocols

Stereochemical Validation

X-ray crystallography : Single-crystal analysis confirms absolute configuration using Cu Kα radiation (λ=1.54178 Å). The Flack parameter (0.02±0.01) verifies (2S) configuration.

Chiral HPLC : Lux® Cellulose-2 columns (4.6×250 mm, 5μm) with hexane:isopropanol (85:15) mobile phase (0.8 mL/min) achieve baseline separation (α=1.32).

Purity Assessment

Technique Detection Limit Key Parameters
¹⁹F NMR 0.1 mol% δ -118.2 ppm (CF)
UPLC-MS/MS 10 ppb m/z 195.1→138.0
Karl Fischer 50 ppm Coulometric detection

Synthetic Challenges and Mitigation Strategies

Racemization During Alkylation

The C2 stereocenter proves labile under basic conditions. Kinetic studies reveal:

  • THF solvent : 15% racemization at 25°C over 6 hours
  • DCE solvent : <2% racemization under identical conditions

Implementing low-temperature (-40°C) Mitsunobu reactions with pre-cooled reagents minimizes this issue.

Byproduct Formation in Scale-up

Dimethylamino byproducts emerge during amidation steps (>5% in batch reactors). Switching to flow chemistry with residence times <2 minutes suppresses this side reaction to 0.3%.

Crystallization Optimization

The hydrochloride salt exhibits polymorphic behavior. Controlled cooling (0.3°C/min) from ethanol/acetone (3:1) yields the thermodynamically stable Form II, avoiding hygroscopic Form I.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Substituent Halogen Variation: (2S)-2-[(4-Chlorophenoxy)methyl]pyrrolidine Hydrochloride

  • Molecular Formula: C₁₁H₁₄ClNO·HCl
  • Key Differences :
    • Chlorine replaces fluorine at the para position of the phenyl ring.
    • Chlorine’s larger atomic radius and higher electronegativity increase lipophilicity (Cl logP ≈ 2.0 vs. F logP ≈ 0.14) and may alter metabolic stability.
  • Impact :
    • Enhanced electron-withdrawing effects could influence binding affinity in halogen-sensitive targets (e.g., kinases).
    • Higher molecular weight (MW ≈ 247.9 g/mol) may affect pharmacokinetics .

Positional Isomerism: 3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 23123-11-7)

  • Molecular Formula: C₁₀H₁₂FNO·HCl
  • Key Differences: The fluorophenoxy group is directly attached to the pyrrolidine at position 3 (vs. position 2 in the target compound). Absence of the methylene spacer reduces flexibility.
  • Impact :
    • Altered spatial orientation may reduce compatibility with binding pockets requiring extended conformations.
    • Simplified structure (MW ≈ 215.7 g/mol) could improve synthetic accessibility .

Substituent Group Variation: (2S)-2-(Difluoromethyl)pyrrolidine Hydrochloride

  • Molecular Formula : C₅H₁₀ClF₂N
  • Key Differences: A difluoromethyl (-CF₂H) group replaces the fluorophenoxymethyl moiety. Smaller substituent with strong electron-withdrawing effects.
  • Lower molecular weight (MW ≈ 165.6 g/mol) may enhance diffusion across membranes .

Bulky Aromatic Substituent: (S)-2-(2-Isopropylphenyl)pyrrolidine Hydrochloride

  • Molecular Formula : C₁₃H₂₀ClN
  • Key Differences: A bulky isopropylphenyl group replaces the fluorophenoxymethyl group. Increased steric hindrance and lipophilicity (logP ≈ 3.5).
  • Impact: Potential for enhanced CNS penetration but risk of off-target interactions due to non-specific hydrophobic binding .

Ring Size Variation: 4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Key Differences :
    • Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
    • Diphenylmethoxy group introduces significant bulk.
  • Impact :
    • Altered basicity (piperidine pKa ~11.1 vs. pyrrolidine pKa ~11.3) and conformational flexibility.
    • Higher molecular weight (MW ≈ 303.8 g/mol) may limit bioavailability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituent logP* Notable Feature(s)
Target Compound C₁₁H₁₄FNO·HCl ~231.7 2-(4-Fluorophenoxymethyl) ~1.8 Flexibility, Fluorine modulation
(2S)-2-[(4-Chlorophenoxy)methyl]pyrrolidine HCl C₁₁H₁₄ClNO·HCl ~247.9 2-(4-Chlorophenoxymethyl) ~2.5 Enhanced lipophilicity
3-(4-Fluorophenoxy)pyrrolidine HCl C₁₀H₁₂FNO·HCl ~215.7 3-(4-Fluorophenoxy) ~1.5 Rigid, positional isomer
(2S)-2-(Difluoromethyl)pyrrolidine HCl C₅H₁₀ClF₂N ~165.6 2-(Difluoromethyl) ~0.9 Compact, electron-withdrawing
(S)-2-(2-Isopropylphenyl)pyrrolidine HCl C₁₃H₂₀ClN ~225.8 2-(2-Isopropylphenyl) ~3.5 Steric hindrance
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl ~303.8 4-(Diphenylmethoxy) ~3.8 Bulky, piperidine core

*logP values are estimated using fragment-based methods.

Research Implications

  • Halogen Effects : Fluorine’s small size and high electronegativity optimize target interactions without excessive lipophilicity, whereas chlorine may improve potency but reduce selectivity .
  • Positional Isomerism : The 2-position substituent in the target compound likely offers better spatial alignment for receptor binding compared to 3-substituted analogs .
  • Structural Flexibility : The methylene spacer in the target compound balances rigidity and flexibility, critical for accommodating diverse binding sites .

Biological Activity

(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group. Its molecular formula is C₁₁H₁₃ClFNO₂, with a molecular weight of approximately 245.68 g/mol. The presence of the hydrochloride salt enhances its solubility, making it suitable for various biological applications.

The biological activity of (2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Interaction: The fluorophenoxy group may interact with enzymes or receptors, modulating their activity.
  • Binding Affinity: The pyrrolidine structure enhances the compound's binding affinity to biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that (2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) µM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on its effects on cancer cell lines revealed that it can induce apoptosis in tumor cells through mechanisms involving:

  • Cell Cycle Arrest: The compound disrupts the normal cell cycle, leading to increased cell death.
  • Apoptotic Pathways: It activates caspases and other proteins involved in programmed cell death.

In vivo studies showed that administration of the compound led to significant tumor reduction in murine models, indicating its potential as a therapeutic agent for cancer treatment .

Case Studies

  • Antibacterial Activity Assessment:
    A recent study evaluated the antibacterial effects of various pyrrolidine derivatives, including (2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial properties, confirming the importance of structural modifications in optimizing biological activity .
  • Anticancer Efficacy:
    In a preclinical trial involving human cancer cell lines, (2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride demonstrated significant cytotoxicity at micromolar concentrations, with IC50 values indicating potent activity against specific cancer types . This study highlights the compound's potential role in cancer therapy.

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